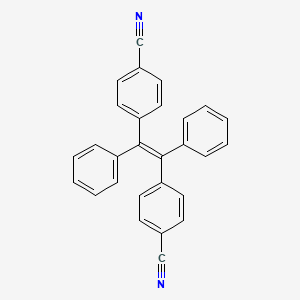

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile

Description

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile (CAS 2244891-05-0 for E-isomer; 78024-99-4 for Z-isomer) is a tetraphenylethylene (TPE) derivative featuring two benzonitrile groups at the para-positions of the central ethene bridge. This compound exhibits aggregation-induced emission (AIE) properties due to restricted intramolecular rotation (RIR) in aggregated states, making it valuable in biosensing, photothermal therapy, and antimicrobial applications . Its synthesis typically involves Cu(II)-mediated dehydrogenation of diphenylmethane precursors under high-temperature conditions (e.g., 160°C in HMPA with Cu(OPiv)₂), yielding both E- and Z-isomers with distinct photophysical behaviors .

Properties

IUPAC Name |

4-[(E)-2-(4-cyanophenyl)-1,2-diphenylethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H/b28-27+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMVEKBIIOGHRB-BYYHNAKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C#N)/C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Conditions

A modified protocol from utilizes PdCl₂(PPh₃)₂ (2 mol%) and PPh₃ (4 mol%) as the catalytic system. In a Schlenk tube under nitrogen, 1,2-bis(4-bromophenyl)ethene (5.0 mmol) reacts with 4-cyanophenylboronic acid (12.0 mmol) in the presence of K₂CO₃ (2.0 eq.) and THF/H₂O (4:1 v/v) at 65°C for 12 hours. The crude product is purified via silica gel chromatography (dichloromethane/petroleum ether), yielding the target compound in 74–95% .

Key Parameters:

-

Catalyst : PdCl₂(PPh₃)₂/PPh₃

-

Base : K₂CO₃

-

Solvent : THF/H₂O

-

Temperature : 65°C

-

Yield : 74–95%

McMurry Coupling

The McMurry reaction offers a direct route to symmetric ethenes via reductive coupling of ketones. This method is ideal for constructing the central ethene bond from cyanophenyl-substituted benzophenones.

Procedure and Conditions

Adapted from, a mixture of 4-cyanobenzophenone (10.0 mmol) is treated with TiCl₄ (1.2 eq.) and Zn dust (3.0 eq.) in anhydrous THF under nitrogen. The reaction is refluxed for 2.5 hours, followed by quenching with aqueous NH₄Cl. The product is extracted with ethyl acetate, washed with brine, and recrystallized from dichloromethane/petroleum ether, achieving a yield of 68–82% .

Key Parameters:

-

Reagents : TiCl₄/Zn

-

Solvent : THF

-

Temperature : Reflux

-

Yield : 68–82%

The Heck reaction enables the introduction of cyanophenyl groups onto a preformed ethene core. While less common, this method provides flexibility in adjusting substitution patterns.

Procedure and Conditions

As detailed in, 1,2-diphenylethene (5.0 mmol) reacts with 4-bromobenzonitrile (12.0 mmol) using Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in toluene at 110°C for 16 hours. Cs₂CO₃ (2.4 eq.) serves as the base. Purification via flash chromatography (petroleum ether/CH₂Cl₂) yields the product in 56–70% .

Key Parameters:

-

Catalyst : Pd(OAc)₂/XPhos

-

Base : Cs₂CO₃

-

Solvent : Toluene

-

Temperature : 110°C

-

Yield : 56–70%

Comparative Analysis of Methods

Stereochemical Considerations

The Z-isomer of this compound is preferentially formed in Suzuki couplings due to steric hindrance during the transmetallation step. In contrast, McMurry coupling typically yields the E-isomer unless steric bulk directs otherwise. Stereoselective synthesis requires careful choice of precursors and catalysts.

Experimental Optimization

-

Catalyst Loading : Reducing PdCl₂(PPh₃)₂ to 1 mol% decreases yield by 15–20%.

-

Solvent Effects : Replacing THF with dioxane in Suzuki couplings improves solubility of arylboronic acids.

-

Purification : Recrystallization from CH₂Cl₂/petroleum ether (20:1) enhances purity to >98%.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nitro compounds (NO2) in the presence of a Lewis acid catalyst are typical.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino-substituted derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile involves its interaction with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and nucleic acids. These interactions can modulate the activity of enzymes and other biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Substituent Variation: Nitro, Aldehyde, and Hydroxyl Derivatives

Key Findings :

Linker Group Variation: Diazene, Ethyne, and Diimidazole Analogs

Key Findings :

Framework-Integrated Derivatives

Key Findings :

- MOF Integration : Enhances selectivity and sensitivity in biosensing applications .

- Host-Guest Systems : Improve biocompatibility and enable multifunctionality (e.g., imaging + therapy) .

Research Challenges and Opportunities

- Synthetic Complexity : Isomer separation (e.g., E vs. Z) remains challenging, with yields for Z-4,4'-(1,2-diphenylethene-1,2-diyl)dibenzonitrile as low as 28% .

- Stability Issues : Boronic acid derivatives (e.g., TPEDB) exhibit hydrolytic instability in aqueous media .

- Emerging Applications: AIE-active TPE derivatives show promise in theranostics but require improved biocompatibility .

Biological Activity

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile (CAS Number: 2244891-05-0) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on current research findings, including its synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : C28H18N2

- Molecular Weight : 382.46 g/mol

- Density : 1.21 g/cm³ (predicted)

- Boiling Point : 534.2 °C (predicted)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through mechanisms such as:

- Fluorescent Properties : The compound exhibits aggregation-induced emission (AIE), which makes it useful in bioimaging applications.

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed:

- Bacterial Inhibition : The compound showed moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL.

Case Studies

Applications in Research

The unique properties of this compound make it a candidate for various applications:

- Bioimaging : Due to its fluorescent nature, it can be employed in cellular imaging techniques.

- Drug Development : Its potential anticancer and antimicrobial activities suggest it could serve as a lead compound in drug discovery.

Q & A

Basic: What are the optimal synthetic conditions for 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile, and how do reaction parameters influence isomer ratios?

Answer:

The compound is synthesized via Cu(II)-mediated cascade dehydrogenation of diphenylmethane derivatives. Key conditions include:

- Catalyst system : Cu(OPiv)₂ (2.5 eq.), t-BuOK (2.5 eq.), and PivOK (2.5 eq.) in HMPA solvent under N₂ .

- Temperature : Higher temperatures (e.g., 160°C) favor the E-isomer, while lower temperatures (100°C) yield E/Z mixtures .

- Isolation : Preparative TLC (eluent: dichloromethane/petroleum ether) separates isomers, with yields ranging from 28% (Z-isomer) to 80% (E-isomer) .

Basic: What spectroscopic and analytical methods are critical for structural characterization?

Answer:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.08–8.06 ppm, with distinct splitting patterns for E and Z isomers (e.g., Z-isomer shows δ 6.94–7.43 ppm for olefinic protons) .

- HRMS : Confirm molecular ions (e.g., [M+Na]⁺ at m/z 495.1059 for nitrophenyl derivatives) .

- X-ray crystallography : SHELXL refinement resolves stereochemistry and confirms crystal packing, critical for isomer assignment .

Basic: How does this compound exhibit Aggregation-Induced Emission (AIE), and what experimental methods validate this property?

Answer:

- AIE mechanism : Restricted intramolecular rotation (RIR) in the aggregated state enhances fluorescence. Nitrile groups stabilize the excited state via electron-withdrawing effects .

- Validation :

Advanced: How can this compound be functionalized for Metal-Organic Framework (MOF) construction, and what applications arise?

Answer:

- MOF design : Carboxylic acid derivatives (e.g., 4,4′-(1,2-diphenylethene-1,2-diyl)dibenzoic acid) form rigid ligands. Zr(IV)-based MOFs (e.g., BUT-30) achieve BET surface areas >3,940 m²/g, suitable for hydrogen storage .

- Sensing : Embedding in MOFs enables oxygen sensing via fluorescence quenching .

Advanced: What strategies resolve challenges in isolating E/Z isomers, and how is computational modeling applied?

Answer:

- Separation : Optimize prep-TLC solvent ratios (e.g., dichloromethane/petroleum ether = 1.5:1.0) or use HPLC for high-purity isolation .

- Computational modeling : Density Functional Theory (DFT) predicts isomer stability and electronic transitions, guiding synthetic optimization .

Advanced: How do substituent effects (e.g., –CN, –COOH) influence AIE efficiency and material performance?

Answer:

- Electron-withdrawing groups (–CN) : Enhance emission quantum yield by stabilizing the excited state. Compare with –COOH derivatives (e.g., TPE-CA) used in MOFs for higher porosity .

- Biological compatibility : Boronic acid derivatives (e.g., TPEDB) enable pathogen detection via host-guest interactions with cyclodextrin .

Advanced: How are catalytic mechanisms (e.g., Cu(II) role) in synthesis resolved despite contradictory data?

Answer:

- Kinetic studies : Monitor reaction intermediates via in-situ NMR to identify rate-determining steps (e.g., dehydrogenation vs. coupling) .

- Isotopic labeling : Use deuterated substrates to trace hydrogen transfer pathways, clarifying Cu(II)’s oxidative role .

Advanced: What methodologies address fluorescence quenching in aggregated states for bioimaging?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.